Cas no 859662-01-4 ((2Z)-6-hydroxy-2-(4-methoxyphenyl)methylidene-4-methyl-2,3-dihydro-1-benzofuran-3-one)
(2Z)-6-hydroxy-2-(4-methoxyphenyl)methylidene-4-methyl-2,3-dihydro-1-benzofuran-3-one Chemical and Physical Properties
Names and Identifiers
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- (2Z)-6-hydroxy-2-(4-methoxyphenyl)methylidene-4-methyl-2,3-dihydro-1-benzofuran-3-one
- (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one
- 3(2H)-Benzofuranone, 6-hydroxy-2-[(4-methoxyphenyl)methylene]-4-methyl-
- 6-hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one
- 859662-01-4
- (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one
- (Z)-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one
- F2106-0021
- AKOS000270942
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- Inchi: 1S/C17H14O4/c1-10-7-12(18)9-14-16(10)17(19)15(21-14)8-11-3-5-13(20-2)6-4-11/h3-9,18H,1-2H3
- InChI Key: NEYOBEMFVXSEFB-UHFFFAOYSA-N
- SMILES: O1C2=CC(O)=CC(C)=C2C(=O)C1=CC1=CC=C(OC)C=C1
Computed Properties
- Exact Mass: 282.08920892g/mol
- Monoisotopic Mass: 282.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Density: 1.328±0.06 g/cm3(Predicted)
- Boiling Point: 524.7±50.0 °C(Predicted)
- pka: 6.55±0.20(Predicted)
(2Z)-6-hydroxy-2-(4-methoxyphenyl)methylidene-4-methyl-2,3-dihydro-1-benzofuran-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2106-0021-2μmol |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one |
859662-01-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2106-0021-5μmol |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one |
859662-01-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2106-0021-10μmol |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one |
859662-01-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2106-0021-20μmol |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one |
859662-01-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2106-0021-1mg |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one |
859662-01-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2106-0021-2mg |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one |
859662-01-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2106-0021-3mg |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one |
859662-01-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2106-0021-4mg |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one |
859662-01-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2106-0021-5mg |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one |
859662-01-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2106-0021-10mg |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one |
859662-01-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
(2Z)-6-hydroxy-2-(4-methoxyphenyl)methylidene-4-methyl-2,3-dihydro-1-benzofuran-3-one Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Additional information on (2Z)-6-hydroxy-2-(4-methoxyphenyl)methylidene-4-methyl-2,3-dihydro-1-benzofuran-3-one
Compound Introduction: (2Z)-6-hydroxy-2-(4-methoxyphenyl)methylidene-4-methyl-2,3-dihydro-1-benzofuran-3-one (CAS No. 859662-01-4)
(2Z)-6-hydroxy-2-(4-methoxyphenyl)methylidene-4-methyl-2,3-dihydro-1-benzofuran-3-one is a structurally complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry due to its unique pharmacophoric features. This compound, identified by its CAS number 859662-01-4, belongs to the benzofuran class of heterocycles, which are well-known for their broad spectrum of biological activities. The presence of multiple functional groups, including a hydroxyl group, an aldimine moiety, and a methylidene group, contributes to its potential as a versatile scaffold for drug discovery.
The< strong> benzofuran core of this compound is a key structural element that has been extensively studied for its pharmacological properties. Benzofurans are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of substituents on the benzofuran ring in this compound may influence its interactions with biological targets, making it a promising candidate for further investigation.
One of the most notable features of (2Z)-6-hydroxy-2-(4-methoxyphenyl)methylidene-4-methyl-2,3-dihydro-1-benzofuran-3-one is the presence of a< strong> 4-methoxyphenyl substituent. This aromatic ring with a methoxy group at the para position can enhance the compound's solubility and bioavailability while also influencing its electronic properties. The methoxy group can act as an electron-donating group, which may affect the compound's reactivity and binding affinity to biological targets.
The< strong> hydroxyl group at the 6-position of the benzofuran ring is another critical functional group that can significantly impact the compound's biological activity. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can be crucial for binding to biological targets such as enzymes and receptors. The position and orientation of this hydroxyl group may play a key role in determining the compound's efficacy and selectivity.
The< strong> aldimine moiety in this compound consists of a carbon-nitrogen double bond connected to a phenyl ring. Aldimines are known to be versatile intermediates in organic synthesis and have been explored for their potential in drug development. The aldimine group can undergo various chemical reactions, including condensation reactions with amino acids or other nucleophiles, which may open up possibilities for further derivatization and optimization.
In recent years, there has been growing interest in exploring novel scaffolds for drug discovery, particularly those derived from natural products or inspired by known bioactive molecules. The< strong> benzofuran scaffold , with its rich history in medicinal chemistry, continues to be a valuable resource for designing new therapeutic agents. The unique combination of functional groups in (2Z)-6-hydroxy-2-(4-methoxyphenyl)methylidene-4-methyl-2,3-dihydro-1-benzofuran-3-one makes it an intriguing candidate for further investigation.
The< strong> 4-methoxyphenyl substituent not only enhances the compound's electronic properties but also provides a site for further functionalization. This aromatic ring can be modified through various chemical reactions, such as halogenation or sulfonation, to create new derivatives with enhanced biological activity. The methoxy group at the para position is particularly stable and can serve as a handle for further synthetic manipulations.
The< strong> hydroxyl group , being relatively reactive under certain conditions, can be used to form esters or ethers with other molecules. This reactivity can be exploited to create prodrugs or conjugates that improve the delivery or targeting of the active pharmaceutical ingredient. Additionally, the hydroxyl group can participate in hydrogen bonding interactions with biological targets, which may enhance binding affinity and selectivity.
The< strong> aldimine moiety is another area of interest for further exploration. Aldimines have been shown to form stable complexes with various metal ions, which can be leveraged in metallo-drug design or catalytic applications. The aldimine group can also undergo condensation reactions with other carbonyl compounds to form more complex structures, potentially leading to novel bioactive molecules.
In conclusion,< strong>(2Z)-6-hydroxy-2-(4-methoxyphenyl)methylidene-4-methyl-2,3-dihydro-1-benzofuran-3-one, with its CAS number 859662-01-4, represents an interesting molecule with potential applications in pharmaceutical chemistry. Its unique structural features, including the< strong >benzofuran core,< strong > 4-methoxyphenyl substituent,< strong > hydroxyl group , and< strong > aldimine moiety, make it a promising candidate for further investigation and development into new therapeutic agents.
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